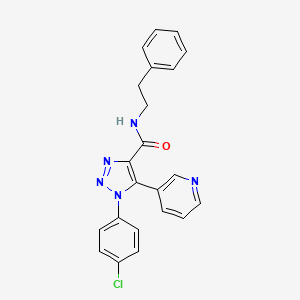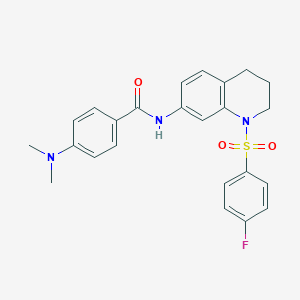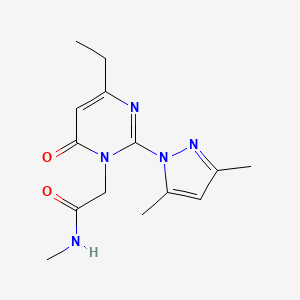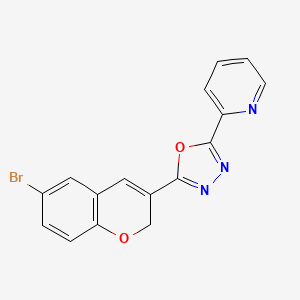
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, also known as M-DBO, is a natural product derived from the plant species Piper methysticum, commonly known as kava. It is a minor component of the kava plant, but it has recently been isolated and identified as a potential therapeutic agent due to its unique pharmacological properties. M-DBO has been studied in various scientific applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
科学的研究の応用
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its potential therapeutic applications in the treatment of a variety of diseases and conditions. It has been studied for its anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been studied for its ability to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
作用機序
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels. It has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Biochemical and Physiological Effects
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to modulate the activity of several enzymes, such as cytochrome P450s and monoamine oxidase. It has also been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has several advantages and limitations for laboratory experiments. One advantage of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one is its relative ease of synthesis from the constituent compounds of kava. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has been shown to have a variety of biochemical and physiological effects, making it a potentially useful tool for studying the effects of various compounds on the body. However, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one has also been shown to have a relatively short half-life, making it difficult to study its effects for longer periods of time.
将来の方向性
The potential therapeutic applications of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one are still being explored. Future research should focus on the mechanism of action of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential therapeutic applications in the treatment of a variety of diseases and conditions. In addition, further research should be conducted on the biochemical and physiological effects of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one, as well as its potential advantages and limitations for laboratory experiments. Finally, further research should also be conducted on the potential of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one to interact with various cellular targets, such as G-protein coupled receptors, kinases, and ion channels.
合成法
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can be synthesized from the kava plant by extracting the compounds from the plant material and then purifying them using chromatographic techniques such as HPLC. The structure of 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can then be determined using spectroscopic methods such as NMR and MS. In addition, 9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one can also be synthesized from the constituent compounds of kava using organic synthesis techniques.
特性
IUPAC Name |
9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKIFOBYHBUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)



![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2791518.png)


![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)